An In-depth Technical Guide to the Chemical Properties of N-Acetyl-L-glutamic acid 5-tert-butyl ester (Ac-Glu(OtBu)-OH)
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-L-glutamic acid 5-tert-butyl ester (Ac-Glu(OtBu)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-glutamic acid 5-tert-butyl ester, commonly abbreviated as Ac-Glu(OtBu)-OH, is a protected amino acid derivative crucial in the field of peptide chemistry. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxylic acid, makes it a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to researchers in drug development and chemical biology.
Chemical Properties
Ac-Glu(OtBu)-OH is a white to off-white solid, and its fundamental chemical and physical properties are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₉NO₅ | [1] |
| Molecular Weight | 245.27 g/mol | [1] |
| CAS Number | 84192-88-1 | [1][2] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 80-95 °C (for the related Fmoc-D-Glu(OtBu)-OH) | [3] |
| Solubility | Sparingly soluble in water; practically insoluble in ethanol or ether. | [4] |
| Storage | 2-8°C | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of Ac-Glu(OtBu)-OH. Below are the expected spectroscopic signatures based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of Ac-Glu(OtBu)-OH is expected to show distinct signals corresponding to the acetyl group, the protons on the glutamic acid backbone, and the tert-butyl group. Based on data for N-acetyl-L-glutamic acid, characteristic shifts would be observed for the acetyl methyl protons, the alpha-proton, and the beta- and gamma-protons of the glutamic acid side chain.[5] The large singlet for the nine equivalent protons of the tert-butyl group would be a prominent feature.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the acetyl group, the carboxylic acid, and the tert-butyl ester. Signals for the alpha-carbon, the side-chain carbons of glutamic acid, and the quaternary and methyl carbons of the tert-butyl group would also be present.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Ac-Glu(OtBu)-OH will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
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O-H stretch: A broad band characteristic of the carboxylic acid.
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N-H stretch: Associated with the amide group.
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C=O stretch: Multiple strong absorptions corresponding to the carboxylic acid, amide, and ester carbonyl groups.
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C-H stretch: For the alkyl groups.
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C-O stretch: For the ester and carboxylic acid groups.[7][8]
Experimental Protocols
Synthesis of Ac-Glu(OtBu)-OH
A general method for the synthesis of Ac-Glu(OtBu)-OH involves two main steps: the selective protection of the side-chain carboxylic acid of L-glutamic acid as a tert-butyl ester, followed by the acetylation of the α-amino group.
Step 1: Synthesis of H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester)
This step is crucial for selectively protecting the side-chain. A common method involves the reaction of L-glutamic acid with a tert-butylating agent under acidic conditions.
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Materials: L-glutamic acid, tert-butyl acetate, perchloric acid.
-
Procedure: L-glutamic acid is reacted with an excess of tert-butyl acetate in the presence of a catalytic amount of perchloric acid. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.[9]
Step 2: N-acetylation of H-Glu(OtBu)-OH
The free α-amino group of H-Glu(OtBu)-OH is then acetylated.
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Materials: H-Glu(OtBu)-OH, acetic anhydride, a suitable base (e.g., sodium bicarbonate or triethylamine), and an appropriate solvent (e.g., a mixture of water and a miscible organic solvent).
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Procedure: H-Glu(OtBu)-OH is dissolved in an aqueous basic solution. Acetic anhydride is added portion-wise while maintaining a basic pH. The reaction is stirred until the starting material is consumed (monitored by TLC). The product, Ac-Glu(OtBu)-OH, is then isolated by acidification of the reaction mixture, followed by extraction and purification.
Caption: SPPS with Ac-Glu(OtBu)-OH.
Conclusion
Ac-Glu(OtBu)-OH is a key reagent for the synthesis of peptides containing an N-acetylated glutamic acid residue. Its chemical properties, particularly the orthogonal protection scheme, allow for its efficient incorporation into peptide chains via solid-phase peptide synthesis. The experimental protocols and data provided in this guide are intended to support researchers in the successful application of this valuable building block in their synthetic endeavors, ultimately contributing to advancements in drug discovery and development.
References
- 1. N-Acetyl-L-glutamic acid 5-tert-butyl ester; Ac-Glu(OtBu)-OH; (S)-2-Acetamido-5-tert-butoxy-5-oxopentanoic acid | Chemrio [chemrio.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. N-Acetyl-L-glutamic acid(1188-37-0) 1H NMR [m.chemicalbook.com]
- 6. N-Acetyl-L-glutamic acid(1188-37-0) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]
